
Acide chélidonique monohydraté
Vue d'ensemble
Description
Chelidonic acid monohydrate, also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a γ-pyrone compound . It is reported as a constituent of the rhizome of Chelidonium majus L . It has many pharmacological effects, such as mild analgesic and antimicrobial effects .
Synthesis Analysis
Chelidonic acid can be prepared in two steps from diethyl oxalate and acetone . In addition, it is suitable for use in a homogeneous preparation of native dihydrodipicolinate synthase from pea .Molecular Structure Analysis
The molecular structure of chelidonic acid, a 2,6-dicarboxylic derivative of γ-pyrone (4PN), was verified in silico using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . Special attention has been paid to C = O and C = C bonds variations .Chemical Reactions Analysis
The entire structure of mono methanol solvate of chelidonic acid is held together in the crystal by H-bonds and significantly weaker, long-range intermolecular interactions .Physical and Chemical Properties Analysis
Thermodynamics of the protonation of chelidonic acid was studied using potentiometry and calorimetry in 0.1 mol·L −1 NaClO4 solution at 298 K under standard pressure . There are three successive protonation steps. The protonation constants of each step (log 10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 .Applications De Recherche Scientifique
Applications anticancéreuses
L'acide chélidonique a été identifié comme possédant des propriétés anticancéreuses. Il est présent dans des plantes comme le Chelidonium majus et a été utilisé dans les traitements médicaux en raison de sa capacité à inhiber la croissance des cellules cancéreuses. Des recherches ont exploré son potentiel dans le ciblage de diverses voies du cancer, ce qui en fait un sujet d'intérêt en oncologie .
Propriétés antibactériennes
Des études ont montré que l'acide chélidonique présente des effets antibactériens. Sa structure lui permet d'interagir avec les parois cellulaires bactériennes, perturbant leur intégrité et entraînant la mort cellulaire. Cela en fait un composé précieux pour le développement de nouveaux agents antibactériens .
Rôle hépatoprotecteur
L'acide chélidonique a démontré des capacités hépatoprotectrices, offrant une protection contre les dommages au foie. Il a été utilisé pour traiter les troubles du foie, et la recherche est en cours pour comprendre son plein potentiel dans la gestion de la santé du foie .
Activité antioxydante
Les propriétés antioxydantes du composé sont importantes dans la recherche scientifique. Les antioxydants jouent un rôle crucial dans la neutralisation des radicaux libres, et l'efficacité de l'acide chélidonique à cet égard est étudiée pour développer des traitements contre les maladies liées au stress oxydatif .
Chimie de coordination
En chimie de coordination, l'acide chélidonique agit comme un lien entre les ions métalliques pour former des polymères de coordination. Ces polymères ont des applications dans la science des matériaux et la catalyse en raison de leurs propriétés structurales uniques .
Études cristallographiques
L'acide chélidonique est utilisé en cristallographie pour mieux comprendre les structures moléculaires. Sa capacité à former des cristaux avec d'autres composés permet aux chercheurs d'étudier les interactions moléculaires et les schémas de liaison au sein de structures complexes .
Recherche ostéo-inductive
Le chélidonate de calcium, dérivé de l'acide chélidonique, montre une promesse dans l'activité ostéo-inductive. Il a été étudié pour son potentiel à promouvoir la croissance osseuse et la réparation, ce qui est crucial dans la recherche et le traitement orthopédiques .
Effets sédatifs et analgésiques
La recherche sur les effets sédatifs et analgésiques de l'acide chélidonique est en cours. Son potentiel à soulager la douleur et à induire la sédation sans les effets secondaires des médicaments traditionnels est d'un intérêt particulier en pharmacologie .
Mécanisme D'action
Target of Action
Chelidonic acid monohydrate, also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a biogenic dicarboxylic acid . It has been found to effectively coordinate with many metal ions . The primary targets of chelidonic acid monohydrate are therefore these metal ions, which play crucial roles in various biochemical processes within the body.
Mode of Action
The interaction of chelidonic acid monohydrate with its targets involves the formation of coordination complexes. This is facilitated by the compound’s ability to donate protons, a property that is fundamental to understanding biochemical processes . The protonation of chelidonic acid monohydrate involves three successive steps . The order of successive protonation sites is the pyridine-N, pyridinol-OH, and carboxylate oxygen atom .
Biochemical Pathways
It is known that the compound’s coordination complexes have wide applications in many fields, including biochemistry and medical chemistry . For example, gallium (III) complexes with chelidonic acid monohydrate have been tested for their cytotoxicity effect and anti-proliferative activity on human breast cancer cells .
Pharmacokinetics
The compound’s protonation property is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity . These properties can significantly impact the bioavailability of chelidonic acid monohydrate.
Result of Action
The molecular and cellular effects of chelidonic acid monohydrate’s action are largely dependent on the specific targets and pathways involved. For instance, in the case of its interaction with gallium (III), the resulting complex has demonstrated cytotoxicity effect and anti-proliferative activity on human breast cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chelidonic acid monohydrate. For example, the compound’s protonation steps are mainly driven by entropy . The first two protonation steps are exothermic, while the last step is endothermic . These steps could be influenced by environmental conditions such as temperature and pressure.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Chelidonic acid monohydrate plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with glutamate decarboxylase, where chelidonic acid monohydrate acts as an inhibitor . This inhibition can affect the synthesis of gamma-aminobutyric acid, a crucial neurotransmitter. Additionally, chelidonic acid monohydrate forms complexes with metal ions, such as gallium (III) and vanadium (V), which have been studied for their cytotoxic and anti-proliferative activities .
Cellular Effects
Chelidonic acid monohydrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with glutamate decarboxylase can lead to altered gamma-aminobutyric acid levels, impacting neurotransmission and cellular communication . Furthermore, chelidonic acid monohydrate has shown potential in modulating inflammatory responses, making it a candidate for treating conditions like intestinal inflammation .
Molecular Mechanism
The molecular mechanism of chelidonic acid monohydrate involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting glutamate decarboxylase, chelidonic acid monohydrate reduces the production of gamma-aminobutyric acid, thereby influencing neurotransmission . Additionally, the compound’s ability to form complexes with metal ions can lead to enzyme inhibition or activation, depending on the specific metal ion involved . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chelidonic acid monohydrate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that chelidonic acid monohydrate remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to chelidonic acid monohydrate has been associated with sustained modulation of inflammatory responses and neurotransmission .
Dosage Effects in Animal Models
The effects of chelidonic acid monohydrate vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential, such as reducing hyperglycemia and hyperlipidemia in diabetic models . At higher doses, chelidonic acid monohydrate can exhibit toxic or adverse effects, including cytotoxicity and altered metabolic functions . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
Chelidonic acid monohydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, its inhibition of glutamate decarboxylase affects the gamma-aminobutyric acid synthesis pathway . Additionally, chelidonic acid monohydrate’s interaction with metal ions can impact other metabolic pathways, depending on the specific metal ion involved .
Transport and Distribution
Within cells and tissues, chelidonic acid monohydrate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s ability to form complexes with metal ions also affects its transport and distribution, as these complexes can be taken up by cells through specific transport mechanisms .
Subcellular Localization
Chelidonic acid monohydrate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For instance, its interaction with glutamate decarboxylase occurs in the cytoplasm, affecting gamma-aminobutyric acid synthesis . Understanding the subcellular localization of chelidonic acid monohydrate is essential for elucidating its precise mechanisms of action.
Propriétés
IUPAC Name |
4-oxopyran-2,6-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZJAKSEIQOKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-94-7 | |
| Record name | Chelidonic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


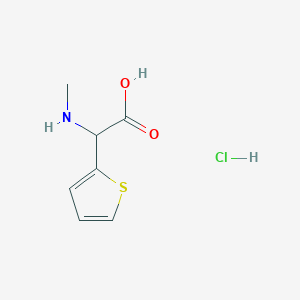
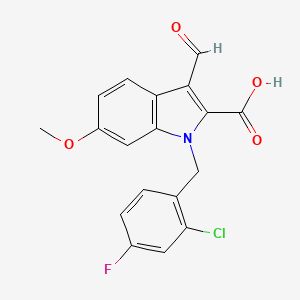

![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)


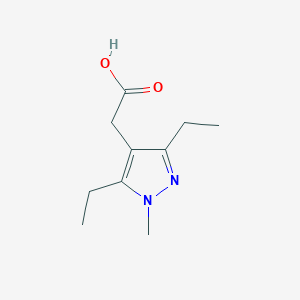
![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
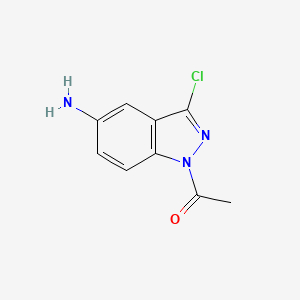
![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)
![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)
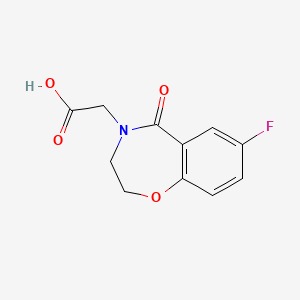
![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)

